(2S)-1-acetyl-5-oxopyrrolidine-2-carbonyl chloride
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Overview
Description
(2S)-1-acetyl-5-oxopyrrolidine-2-carbonyl chloride is a chemical compound with significant importance in various fields of scientific research. It is a derivative of L-proline, an amino acid that plays a crucial role in protein synthesis and structure. This compound is often used as an intermediate in the synthesis of peptides and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: (2S)-1-acetyl-5-oxopyrrolidine-2-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of L-proline with acetic anhydride to form 1-acetyl-L-proline, which is then treated with thionyl chloride to yield 1-acetyl-5-oxo-L-prolyl chloride . The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform.
Industrial Production Methods: In an industrial setting, the production of 1-acetyl-5-oxo-L-prolyl chloride may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial methods often incorporate advanced purification techniques such as distillation and crystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: (2S)-1-acetyl-5-oxopyrrolidine-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 1-acetyl-5-oxo-L-proline.
Reduction: It can be reduced to form 1-acetyl-5-hydroxy-L-proline.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane, chloroform, and ethanol.
Catalysts: Acid or base catalysts depending on the reaction type.
Major Products:
Amides and Esters: Formed through substitution reactions.
1-Acetyl-5-oxo-L-proline: Formed through hydrolysis.
1-Acetyl-5-hydroxy-L-proline: Formed through reduction.
Scientific Research Applications
(2S)-1-acetyl-5-oxopyrrolidine-2-carbonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein folding and structure due to its proline derivative nature.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-acetyl-5-oxo-L-prolyl chloride involves its reactivity with various nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of new chemical bonds. This reactivity is harnessed in the synthesis of peptides and other biologically active molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions.
Comparison with Similar Compounds
(2S)-1-acetyl-5-oxopyrrolidine-2-carbonyl chloride can be compared with other similar compounds such as:
L-Proline: The parent amino acid from which it is derived.
1-Acetyl-L-proline: An intermediate in its synthesis.
5-Hydroxy-L-proline: A hydroxylated derivative with different reactivity.
Uniqueness: this compound is unique due to its specific reactivity and the ability to form a wide range of derivatives. Its role as an intermediate in peptide synthesis and its applications in various fields make it a valuable compound in scientific research.
Properties
IUPAC Name |
(2S)-1-acetyl-5-oxopyrrolidine-2-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3/c1-4(10)9-5(7(8)12)2-3-6(9)11/h5H,2-3H2,1H3/t5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSMHWPJXBGWBL-YFKPBYRVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CCC1=O)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1[C@@H](CCC1=O)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80664760 |
Source
|
Record name | 1-Acetyl-5-oxo-L-prolyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80664760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105425-26-1 |
Source
|
Record name | 1-Acetyl-5-oxo-L-prolyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80664760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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